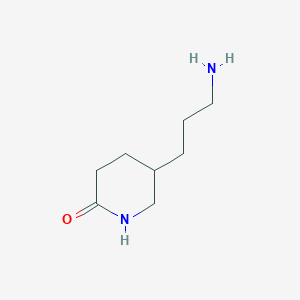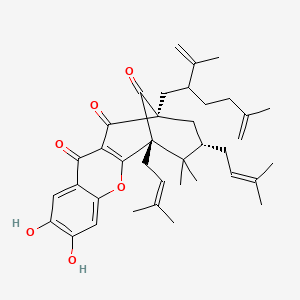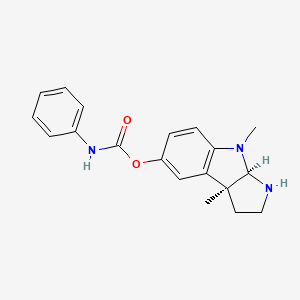![molecular formula C10H11N3O6S B13436463 5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” is a complex organic compound that features a combination of functional groups, including a nitrofuran moiety, an oxazolidinone ring, and a sulfinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a nucleophilic substitution reaction using a suitable nitrofuran derivative.
Addition of the Sulfinylmethyl Group: The sulfinylmethyl group can be added through a sulfoxidation reaction, where a methylthio group is oxidized to a sulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The sulfinylmethyl group can undergo further oxidation to form a sulfonyl group.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial drugs.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Materials Science:
作用機序
The mechanism of action of “5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” would depend on its specific application. For example, as an antimicrobial agent, it may exert its effects by:
Inhibiting Enzyme Activity: Binding to and inhibiting key enzymes in microbial cells.
Disrupting Cell Membranes: Interacting with and disrupting microbial cell membranes.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antimicrobial agent.
Oxazolidinone Antibiotics: Such as linezolid, which is used to treat bacterial infections.
Uniqueness
“5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H11N3O6S |
|---|---|
分子量 |
301.28 g/mol |
IUPAC名 |
5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11N3O6S/c1-20(17)6-8-5-12(10(14)19-8)11-4-7-2-3-9(18-7)13(15)16/h2-4,8H,5-6H2,1H3/b11-4+ |
InChIキー |
JGZLCENAQRDCKX-NYYWCZLTSA-N |
異性体SMILES |
CS(=O)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CS(=O)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


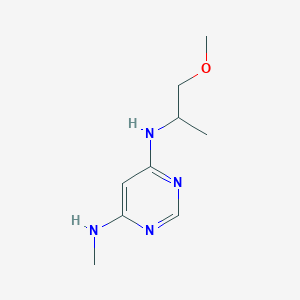
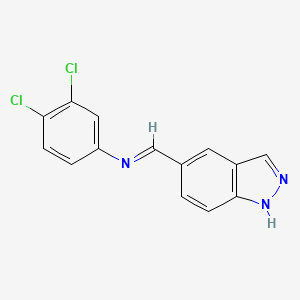
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
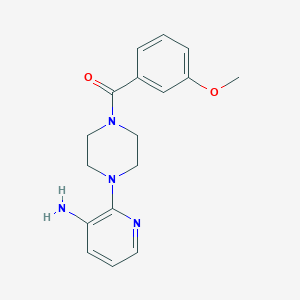
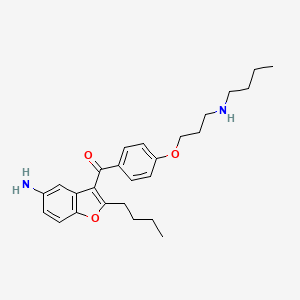
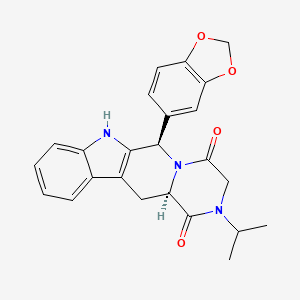
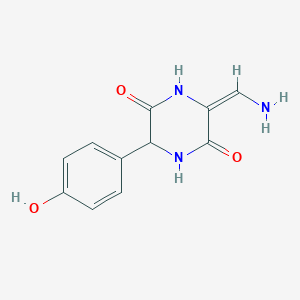
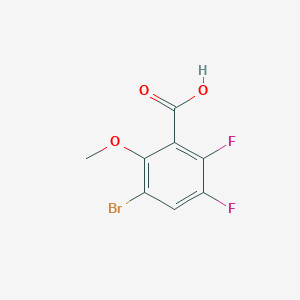
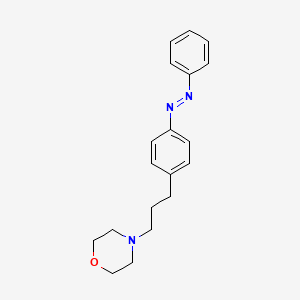
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
